molecular formula C34H56O2 B034622 Tetratriacontahexaenoic acid CAS No. 102250-17-9

Tetratriacontahexaenoic acid

Cat. No. B034622
M. Wt: 496.8 g/mol
InChI Key: IJYBHDGRRVVDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetratriacontahexaenoic acid (TTA) is a polyunsaturated fatty acid (PUFA) that belongs to the omega-3 family. It is a long-chain fatty acid that contains 34 carbon atoms and six double bonds, with the first double bond located at the third carbon atom from the omega end. TTA is found in trace amounts in some marine organisms, such as fish and algae, and has been the subject of scientific research due to its potential health benefits.

Mechanism Of Action

Tetratriacontahexaenoic acid exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It also regulates lipid metabolism and reduces oxidative stress, which can contribute to the development of chronic diseases.

Biochemical And Physiological Effects

Tetratriacontahexaenoic acid has been shown to have a range of biochemical and physiological effects, including the modulation of lipid metabolism, the reduction of inflammation, and the improvement of cognitive function. It has also been demonstrated to have anti-tumor properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Tetratriacontahexaenoic acid has advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain and study. However, its low abundance in natural sources can make it difficult to obtain in large quantities for experiments. Additionally, the instability of Tetratriacontahexaenoic acid can pose challenges for its storage and use in experiments.

Future Directions

There are several future directions for research on Tetratriacontahexaenoic acid. One potential area of study is its role in the prevention and treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanisms of action of Tetratriacontahexaenoic acid and its interactions with other compounds in the body.

Synthesis Methods

Tetratriacontahexaenoic acid can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of elongation and desaturation reactions. However, the yield of Tetratriacontahexaenoic acid from this method is low, and alternative methods, such as chemical synthesis and microbial fermentation, have been developed.

Scientific Research Applications

Tetratriacontahexaenoic acid has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its role in improving cardiovascular health and reducing the risk of metabolic disorders.

properties

CAS RN

102250-17-9

Product Name

Tetratriacontahexaenoic acid

Molecular Formula

C34H56O2

Molecular Weight

496.8 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E)-tetratriaconta-2,4,6,8,10,12-hexaenoic acid

InChI

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h22-33H,2-21H2,1H3,(H,35,36)/b23-22+,25-24+,27-26+,29-28+,31-30+,33-32+

InChI Key

IJYBHDGRRVVDCR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O

synonyms

C34-hexaenoate
cis-17,20,23,26,29,31-tetratriacontahexaenoic acid
tetratriacontahexaenoic acid

Origin of Product

United States

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